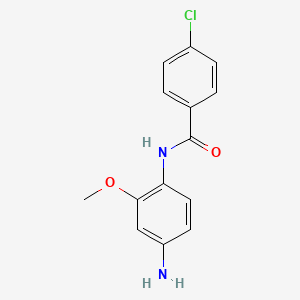
N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives have been studied for their antiemetic, parasympathomimetic, antimicrobial, and receptor affinity properties . These compounds are characterized by an amide functional group attached to a benzene ring, which is further substituted with various functional groups that impart specific properties to the molecules.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of optically active starting materials and can result in the formation of multiple optical isomers. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved starting from a commercially available trans-4-hydroxy-L-proline and resulted in four optical isomers with varying affinities for 5-HT4 receptors . The synthesis process is crucial as it determines the purity, yield, and pharmacological activity of the final product.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic and analytical techniques. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy are commonly used to determine the polymorphic forms, stability, and molecular vibrations of these compounds . For example, two polymorphs of TKS159 were identified and characterized, with form alpha being thermodynamically more stable than form beta .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substitution pattern on the benzene ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the molecule's reactivity towards nucleophilic or electrophilic agents. The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the drugs. For example, the molar refractivity and polarizability of a benzamide derivative were studied to understand its interaction with light and its effects on drug concentration . Additionally, the crystalline forms of these compounds can exhibit different physical properties, as seen with the polymorphs of TKS159 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Benzamide derivatives, including compounds related to N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide, have been synthesized and evaluated for their effects on gastrointestinal motility. Specifically, these compounds have shown promise as selective serotonin 4 receptor agonists, potentially offering novel prokinetic agents with reduced side effects due to limited affinity for 5-HT3- and dopamine D2 receptors (Sonda et al., 2004).
Characterization and Polymorphism
- Research on 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) has led to the preparation and characterization of two crystalline forms. These polymorphs were analyzed through various techniques, including X-ray powder diffractometry and thermal analysis, revealing differences in their properties and stability (Yanagi et al., 2000).
Antioxidant Activity
- Amino-substituted benzamide derivatives have been studied for their antioxidant activity. Electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging capabilities, important for understanding their potential as antioxidants (Jovanović et al., 2020). Further, a combined experimental and computational study on N-arylbenzamides highlighted the promising antioxidative potential of certain derivatives, underlining the influence of electron-donating groups on antioxidant properties (Perin et al., 2018).
Bactericidal Activity Against MRSA
- The bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA) was investigated, showcasing their potential as antibacterial agents. Specific compounds demonstrated rapid concentration-dependent bactericidal effects, highlighting their therapeutic potential against resistant bacterial strains (Zadrazilova et al., 2015).
Propriétés
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYKXVXHCSWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359363 |
Source


|
| Record name | N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |
CAS RN |
436089-17-7 |
Source


|
| Record name | N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

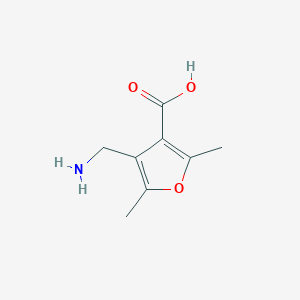
![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)
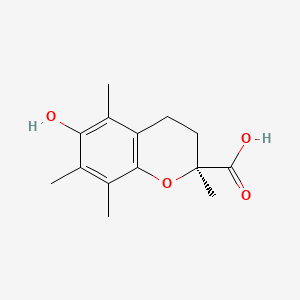
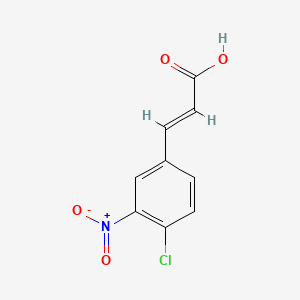
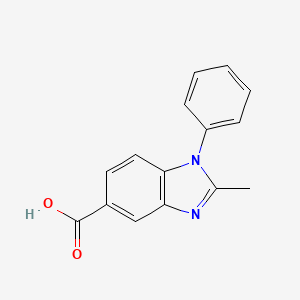
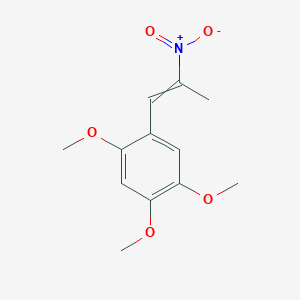
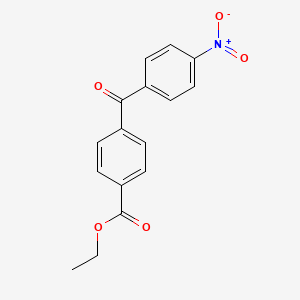
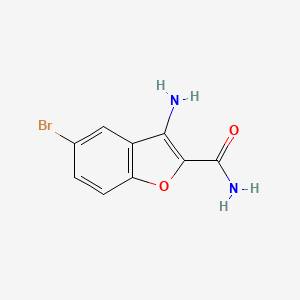
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)

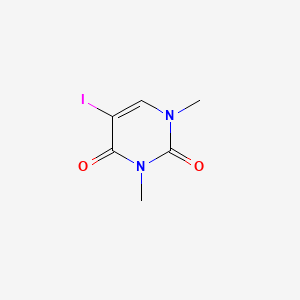
![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)